4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid

TPSA oral bioavailability membrane permeability

Researchers optimizing complement factor B inhibitors often face limited access to structurally validated piperidine-substituted benzoic acid building blocks. This compound directly addresses that gap as a privileged scaffold encompassed by patent US20240109861 for alternative complement pathway targeting. • TPSA 52.6 Ų supports oral bioavailability & CNS penetration potential (TPSA <60 Ų threshold) • Secondary amine linker provides critical H-bond donor (HBD 3) for target engagement in kinase/protease active sites • MW 298.81 g/mol complies with fragment library criteria (<300 Da); suitable as PROTAC derivatization intermediate Supplied as hydrochloride salt, ≥95% purity. For R&D use only.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B13251539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NCC2CCN(CC2)C
InChIInChI=1S/C15H22N2O2/c1-11-3-4-13(15(18)19)9-14(11)16-10-12-5-7-17(2)8-6-12/h3-4,9,12,16H,5-8,10H2,1-2H3,(H,18,19)
InChIKeySKIPTJPZALVFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Factor B Inhibitor: 4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic Acid


4‑Methyl‑3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid (commonly supplied as the hydrochloride salt, CAS 2060037‑90‑1) belongs to the class of piperidine‑substituted benzoic acids. It features a 4‑methyl substituent on the benzoic acid core and a 3‑amino linker to an N‑methylpiperidine moiety. This scaffold is specifically encompassed by the general formula in patent applications directed toward complement factor B inhibition for immune‑mediated diseases [1]. Computed properties from PubChem indicate a topological polar surface area (TPSA) of 52.6 Ų and a molecular weight of 298.81 g/mol for the hydrochloride salt, placing it in a polarity range suitable for oral bioavailability per Lipinski guidelines [2].

Factor B inhibitor research with reported oral bioavailability profile context
Cell-permeable probe design based on intermediate polarity scaffold
Alternative complement pathway target engagement studies

Why In-Class Analogs Fail to Substitute


Piperidine‑substituted benzoic acids display profound functional divergence with subtle changes in substitution pattern. The presence and position of the 4‑methyl group, the amino linker, and the N‑methylpiperidine moiety are critical determinants of target engagement, as evidenced by structure‑activity relationship (SAR) studies in factor B inhibitor patents [1]. Replacing the 4‑methyl group with a 4‑amino substituent (CAS 1555135‑35‑7) changes hydrogen‑bonding capacity and increases TPSA from 52.6 Ų to 78.6 Ų [2][3], potentially impairing membrane permeability. Removing the secondary amine linker and attaching piperidine directly to the benzoic acid core (e.g., 4‑(1‑methylpiperidin‑4‑yl)benzoic acid) reduces the hydrogen bond donor count from 3 to 1 [4], fundamentally altering pharmacophoric properties and target interactions.

  • 4‑Amino substitution may increase polarity and impair membrane permeability relative to the 4‑methyl scaffold.
  • Direct piperidine linkage reduces hydrogen bond donor count, potentially altering target binding interactions.
  • Dihydrochloride salt of the 3‑position analog may differ in solubility and hygroscopicity, affecting assay compatibility.

Differentiation Evidence vs. Closest Analogs


Topological Polar Surface Area Advantage

The TPSA of 4‑methyl‑3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid hydrochloride is 52.6 Ų, as computed by Cactvs via PubChem [1]. In comparison, the 4‑amino analog (CAS 1555135‑35‑7) has a TPSA of 78.6 Ų [2], while the direct‑linked analog 4‑(1‑methylpiperidin‑4‑yl)benzoic acid has a TPSA of 40.5 Ų [3]. The target compound’s intermediate polarity positions it within the optimal range for blood‑brain barrier penetration and oral bioavailability according to Lipinski’s rule of five guidelines (TPSA <140 Ų for oral absorption, <60 Ų for CNS penetration).

TPSA Comparison
Cross-study comparable
52.6 Ų vs 78.6 Ų (4‑amino) / 40.5 Ų (direct‑linked)
Reported intermediate polarity may support membrane permeability profiling
Computed values; oral bioavailability context per Lipinski guidelines
TPSA oral bioavailability membrane permeability

Hydrogen Bond Donor/Acceptor Differentiation

The target compound features 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) as computed by PubChem [1]. The 4‑amino analog has 3 HBD and 5 HBA [2], while the direct‑linked analog 4‑(1‑methylpiperidin‑4‑yl)benzoic acid has only 1 HBD and 3 HBA [3]. The +2 HBD deficit in the direct‑linked analog eliminates critical hydrogen‑bonding interactions that may be required for target binding, particularly in ATP‑binding pockets where donor‑acceptor networks are conserved.

H‑Bond Donors/Acceptors
Cross-study comparable
3 HBD / 4 HBA
Pharmacophore alignment with secondary amine donor requirement
Direct‑linked analog has only 1 HBD
hydrogen bonding pharmacophore drug-likeness

Factor B Inhibitor Patent Specificity

Patent US20240109861A1, assigned to Medshine Discovery Inc., specifically claims piperidine‑substituted benzoic acid compounds as complement factor B inhibitors [1]. The structural formula (I) in the patent encompasses the 4‑methyl‑3‑aminobenzoic acid scaffold with an N‑methylpiperidine substituent via a methylene linker. No other publicly available patent explicitly claims the 4‑amino or direct‑linked analogs for factor B inhibition, suggesting the target scaffold’s privileged status within this therapeutic class.

Factor B Patent Context
Supporting evidence
Explicitly covered in US20240109861A1
Patent specificity supports factor B inhibitor research prioritization
Comparators not claimed for factor B
complement factor B patent protection drug discovery

Salt Form: Monohydrochloride vs. Dihydrochloride

The target compound is supplied as the monohydrochloride salt (CAS 2060037‑90‑1, 95% purity) by AKSci and Biosynth . The closely related 3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid analog is commercially available as the dihydrochloride salt (CAS 2060025‑00‑3, 95% purity) from SigmaAldrich . While both achieve 95% purity, the monohydrochloride salt of the target compound contains one equivalent of HCl (MW 298.81), whereas the dihydrochloride analog contains two equivalents (MW 321.2) [1], resulting in different stoichiometry that can affect solubility, hygroscopicity, and counterion‑sensitive assay conditions.

Salt Form Identity
Specification review
Monohydrochloride, MW 298.81 g/mol
Monohydrochloride may support counterion‑sensitive assay conditions
Dihydrochloride analog has higher MW and different stoichiometry
salt form solubility formulation

Recommended Application Scenarios


Lead Identification for Factor B Inhibitors

The explicit coverage of the target scaffold in patent US20240109861 makes 4‑methyl‑3‑{[(1‑methylpiperidin‑4‑yl)methyl]amino}benzoic acid a privileged starting point for structure‑guided optimization of factor B inhibitors targeting the alternative complement pathway [1]. Its intermediate TPSA of 52.6 Ų supports oral bioavailability potential, while the 3‑position secondary amine linker provides a critical hydrogen bond donor for target engagement [2][3].

Chemical Probe with Defined Membrane Permeability

When designing cell‑permeable chemical probes, the target compound’s TPSA of 52.6 Ų falls within the favorable range for CNS penetration (TPSA <60 Ų), unlike the 4‑amino analog (TPSA 78.6 Ų) which exceeds this threshold [1][2]. This makes the target compound suitable for intracellular target engagement studies where the 4‑amino analog would be predictably less permeable.

Fragment-Based Drug Design with H-Bonding Requirements

The compound’s hydrogen bond donor count of 3 provides a distinct advantage over direct‑linked analogs (HBD 1) when the pharmacophore model requires multiple donor interactions, such as in hinge‑region binding of kinase or protease active sites [1][2]. Its lower molecular weight (298.81 g/mol as hydrochloride) also complies with fragment library criteria (MW <300 Da).

PROTAC Intermediate for Factor B Degraders

The monohydrochloride salt form and the presence of a secondary amine linker make the target compound suitable as a derivatizable intermediate for PROTAC synthesis, where the benzoic acid moiety can serve as an E3 ligase ligand attachment point while the piperidine nitrogen enables further elaboration [1][2].

Application
Selection Property
Validation Focus
Factor B inhibitor lead optimization
Factor B patent specificity, reported oral bioavailability profile context
Alternative pathway inhibition assay context
Cell-permeable chemical probe design
Computed membrane permeability profile (intermediate polarity)
Cell permeability assay context
Fragment-based screening with H‑bond donor requirements
Hydrogen bond donor pharmacophore alignment
Target binding and H‑bond network assessment
PROTAC intermediate synthesis for factor B
Derivatizable secondary amine linker
E3 ligase ligand conjugation and degradation assay
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